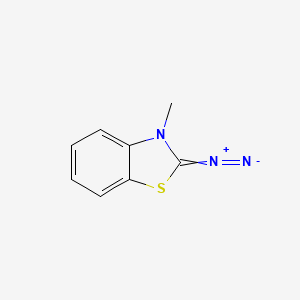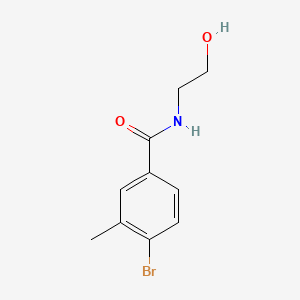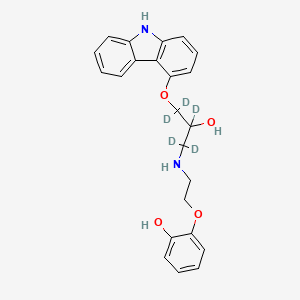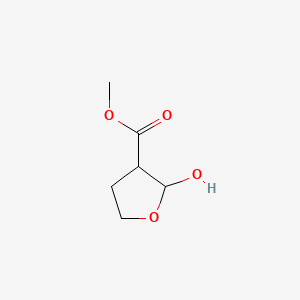
4-Benzyloxybeta-HydroxyTamoxifen
Vue d'ensemble
Description
4-Benzyloxybeta-HydroxyTamoxifen is a derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer. This compound is of significant interest due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxybeta-HydroxyTamoxifen typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the hydroxyl group of Tamoxifen followed by benzylation. The reaction conditions often include the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyloxybeta-HydroxyTamoxifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like thiols or amines replace the benzyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Thiols or amines in the presence of a base like sodium hydride in DMF.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Thiol or amine-substituted derivatives.
Applications De Recherche Scientifique
4-Benzyloxybeta-HydroxyTamoxifen has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with estrogen receptors and its potential effects on cellular processes.
Medicine: Investigated for its potential use in cancer therapy, particularly in hormone-responsive cancers.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of 4-Benzyloxybeta-HydroxyTamoxifen involves its interaction with estrogen receptors. The compound binds to the estrogen receptor, altering its conformation and modulating the transcription of estrogen-responsive genes. This modulation can inhibit the proliferation of estrogen-dependent cancer cells. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), and the pathways involved are primarily related to cell cycle regulation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: The parent compound, widely used in breast cancer treatment.
Raloxifene: Another SERM with similar estrogen receptor modulating properties.
Toremifene: A derivative of Tamoxifen with similar therapeutic applications.
Uniqueness
4-Benzyloxybeta-HydroxyTamoxifen is unique due to its modified structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Tamoxifen. This uniqueness can potentially lead to improved efficacy or reduced side effects in therapeutic applications.
Propriétés
IUPAC Name |
(Z)-4-[4-[2-(dimethylamino)ethoxy]phenyl]-3-phenyl-4-(4-phenylmethoxyphenyl)but-3-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35NO3/c1-34(2)22-24-36-30-17-13-28(14-18-30)33(32(21-23-35)27-11-7-4-8-12-27)29-15-19-31(20-16-29)37-25-26-9-5-3-6-10-26/h3-20,35H,21-25H2,1-2H3/b33-32+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJYCSJIVUKHCL-ULIFNZDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCO)C2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCO)\C2=CC=CC=C2)/C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10737633 | |
| Record name | (3Z)-4-[4-(Benzyloxy)phenyl]-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3-phenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
493.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176671-78-6 | |
| Record name | (3Z)-4-[4-(Benzyloxy)phenyl]-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3-phenylbut-3-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10737633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)






![3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid](/img/structure/B586323.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)

![2,2'-[Oxybis(2,1-ethanediylimino)]bis-ethanol](/img/structure/B586330.png)
